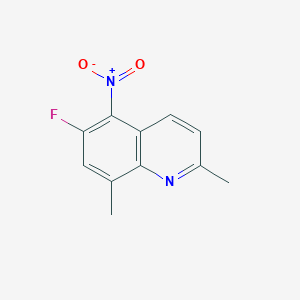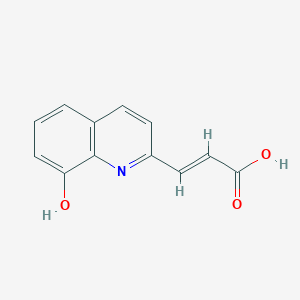
3-(8-Hydroxy-quinolin-2-YL)-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(8-Hydroxy-quinolin-2-YL)-acrylic acid is an organic compound that features a quinoline ring system substituted with a hydroxy group at the 8-position and an acrylic acid moiety at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid typically involves the condensation of 8-hydroxyquinoline with an appropriate acrylic acid derivative. One common method is the Knoevenagel condensation, where 8-hydroxyquinoline reacts with malonic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(8-Hydroxy-quinolin-2-YL)-acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloride, followed by nucleophilic substitution with amines.
Major Products Formed
Oxidation: Formation of 3-(8-quinolin-2-yl)-acrylic acid ketone.
Reduction: Formation of 3-(8-hydroxy-quinolin-2-yl)-propionic acid.
Substitution: Formation of 3-(8-chloro-quinolin-2-yl)-acrylic acid.
Wissenschaftliche Forschungsanwendungen
3-(8-Hydroxy-quinolin-2-YL)-acrylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence properties.
Wirkmechanismus
The mechanism of action of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Its ability to chelate metal ions also contributes to its biological activity, as it can inhibit metal-catalyzed oxidative processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties but lacking the acrylic acid moiety.
3-(8-Hydroxy-quinolin-2-YL)-propionic acid: A reduced form of the target compound with different chemical reactivity.
5,7-Dichloro-8-hydroxyquinoline: A halogenated derivative with enhanced antimicrobial activity.
Uniqueness
3-(8-Hydroxy-quinolin-2-YL)-acrylic acid is unique due to the presence of both the quinoline ring and the acrylic acid moiety, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H9NO3 |
|---|---|
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
(E)-3-(8-hydroxyquinolin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO3/c14-10-3-1-2-8-4-5-9(13-12(8)10)6-7-11(15)16/h1-7,14H,(H,15,16)/b7-6+ |
InChI-Schlüssel |
IUVXVLBCPIBXLZ-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





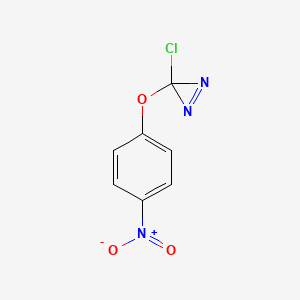
![8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11889010.png)
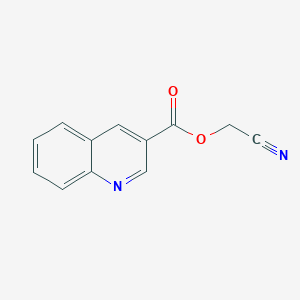


![4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine](/img/structure/B11889045.png)
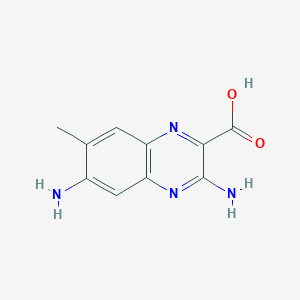
![6-Methyl-2H-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione](/img/structure/B11889050.png)
